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molecular formula C15H10BrNO2 B8682613 6-Bromo-4'-aminoflavone CAS No. 871101-25-6

6-Bromo-4'-aminoflavone

Cat. No. B8682613
M. Wt: 316.15 g/mol
InChI Key: PYFKTOCUTXXZDY-UHFFFAOYSA-N
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Patent
US08192717B2

Procedure details

Tin(II) chloride (275 mg, 1.45 mmol) was slowly added to an ethanol solution (7 ml) that contained compound 4 (100 mg, 0.289 mmol), while stirring. The obtained mixture was heated to reflux for 1 hour. After completion of the reaction, a 1 N sodium hydroxide aqueous solution (50 ml) was added to the reaction solution, and the obtained mixture was then extracted with 50 ml (25 ml×2) of ethyl acetate. The extract was dried over anhydrous sodium sulfate, and the solvent was then distilled away under reduced pressure, so as to obtain a product of interest, 6-bromo-4′-aminoflavone (compound 5) in the form of a yellow crystal. Yield: 77 mg (yield constant: 84.3%) 1H NMR (300 MHz, CDCl3) δ8.36 (s, 1H), 7.72-7.76 (m, 3H), 7.44 (d, J=9.0 Hz, 1H), 6.72 (d, J=8.7 Hz, 2H), 6.70 (s, 1H), 4.15 (s, 2H). MS m/z 317 (MH+).
Quantity
275 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
compound 4
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Sn](Cl)Cl.[Br:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[O:11][C:10]([C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-])=O)=[CH:17][CH:16]=1)=[CH:9][C:8]2=[O:24].[OH-].[Na+]>C(O)C>[Br:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[O:11][C:10]([C:15]1[CH:20]=[CH:19][C:18]([NH2:21])=[CH:17][CH:16]=1)=[CH:9][C:8]2=[O:24] |f:2.3|

Inputs

Step One
Name
Quantity
275 mg
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
compound 4
Quantity
100 mg
Type
reactant
Smiles
BrC=1C=C2C(C=C(OC2=CC1)C1=CC=C(C=C1)[N+](=O)[O-])=O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The obtained mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
the obtained mixture was then extracted with 50 ml (25 ml×2) of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled away under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(C=C(OC2=CC1)C1=CC=C(C=C1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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